Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743009
InChI: InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3
SMILES:
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC15743009

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate -

Specification

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
IUPAC Name ethyl 3-(3-chloro-2-nitrophenyl)propanoate
Standard InChI InChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3
Standard InChI Key DPSXXGIRGVRZDL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate consists of a propanoate ester backbone linked to a 3-chloro-2-nitrophenyl group. The nitro (-NO₂) and chloro (-Cl) substituents at the 2- and 3-positions of the benzene ring create significant electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity. The ester functional group (-COOEt) contributes to the compound’s hydrophobicity and influences its solubility in organic solvents.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₁H₁₂ClNO₄
Molecular Weight257.67 g/mol
IUPAC Nameethyl 3-(3-chloro-2-nitrophenyl)propanoate
InChIInChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3
InChIKeyDPSXXGIRGVRZDL-

Comparative Analysis with Halogenated Analogs

Substituting the chloro group with bromo in related compounds (e.g., Ethyl 2-bromo-3-(3-nitrophenyl)propanoate) increases molecular weight (302.12 g/mol) and alters steric bulk, potentially affecting reaction kinetics and biological activity . The chloro derivative’s lower molecular weight may enhance diffusion rates in biological systems compared to bulkier halogens.

Synthesis Methodologies

Esterification Pathways

The synthesis typically involves esterification of 3-(3-Chloro-2-nitrophenyl)propanoic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC). Solvents such as dichloromethane or toluene are employed to stabilize intermediates and improve yield.

Reaction Scheme:

  • Acid Activation:
    RCOOH + H+RCO+H2\text{RCOOH + H}^+ \rightarrow \text{RCO}^+ \text{H}_2

  • Nucleophilic Attack:
    RCO+H2+EtOHRCOOEt+H3O+\text{RCO}^+ \text{H}_2 + \text{EtOH} \rightarrow \text{RCOOEt} + \text{H}_3\text{O}^+

Optimization Parameters

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Catalyst Loading: 5–10 mol% sulfuric acid achieves >80% conversion in 6–8 hours.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, 3H, -OCH₂CH₃)

  • δ 4.15 (q, 2H, -OCH₂CH₃)

  • δ 2.85 (t, 2H, -CH₂COOEt)

  • δ 3.45 (t, 2H, -CH₂Ar)

  • δ 7.35–8.10 (m, 3H, aromatic).

¹³C NMR confirms the ester carbonyl at δ 170–175 ppm and nitro group deshielding effects on adjacent carbons.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (C=O stretch).

  • Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Comparative Reactivity of Halogenated Derivatives

Table 2: Substituent Effects on Reactivity

CompoundHalogenMolecular Weight (g/mol)LogP
Ethyl 3-(3-Chloro-2-nitrophenyl)propanoateCl257.672.8*
Ethyl 2-bromo-3-(3-nitrophenyl)propanoateBr302.123.1

*Estimated via XLogP3 .

Bromo substitution increases lipophilicity (higher LogP), potentially enhancing blood-brain barrier permeability in drug candidates .

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